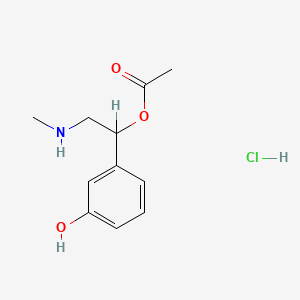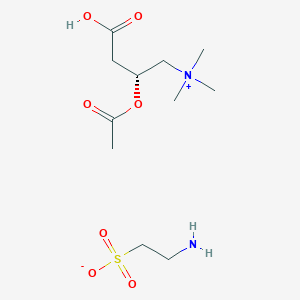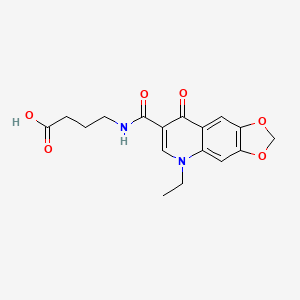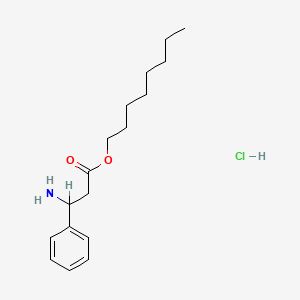
beta-Alanine, 3-phenyl-, octyl ester, hydrochloride, DL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine, 3-phenyl-, octyl ester, hydrochloride, DL-: is a synthetic compound with the molecular formula C17H27NO2.ClH and a molecular weight of 313.91 g/mol . This compound is a derivative of beta-alanine, an amino acid that plays a crucial role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, 3-phenyl-, octyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine with octanol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of microreactor technology can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, it can be used to study the effects of beta-alanine derivatives on cellular processes .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of beta-Alanine, 3-phenyl-, octyl ester, hydrochloride, DL- involves its interaction with specific molecular targets. The compound may act as a false transmitter, replacing gamma-aminobutyric acid in neuronal uptake and receptor sensitivity . This interaction can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- Beta-Alanine tert-butyl ester hydrochloride
- Beta-Alanine methyl ester hydrochloride
- Beta-Alanine ethyl ester hydrochloride
Comparison:
- Beta-Alanine tert-butyl ester hydrochloride: Similar in structure but with a tert-butyl group instead of an octyl group. It is used as an intermediate in pharmaceutical synthesis .
- Beta-Alanine methyl ester hydrochloride: Contains a methyl group, making it smaller and potentially less hydrophobic than the octyl ester .
- Beta-Alanine ethyl ester hydrochloride: Features an ethyl group, offering different solubility and reactivity properties compared to the octyl ester .
Uniqueness: Beta-Alanine, 3-phenyl-, octyl ester, hydrochloride, DL- stands out due to its unique combination of a phenyl group and an octyl ester, which may confer distinct biochemical properties and applications .
Properties
CAS No. |
87252-92-4 |
|---|---|
Molecular Formula |
C17H28ClNO2 |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
octyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-2-3-4-5-6-10-13-20-17(19)14-16(18)15-11-8-7-9-12-15;/h7-9,11-12,16H,2-6,10,13-14,18H2,1H3;1H |
InChI Key |
NMMYBCBPKQXPOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



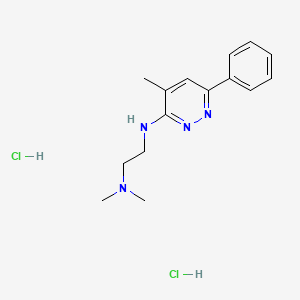
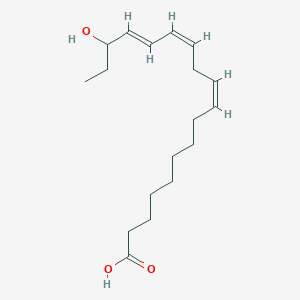
![N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12761419.png)
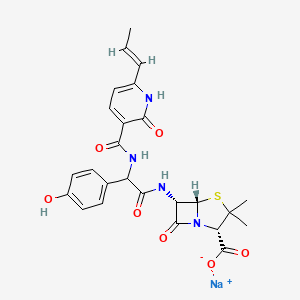

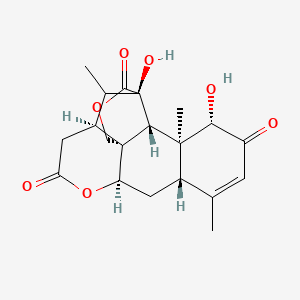
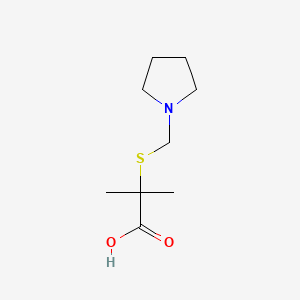

![9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)-](/img/structure/B12761453.png)
